

A Spectroscopic Comparison of Cyanoacetohydrazide Derivatives and Analogues

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Compound of Interest

Compound Name: **Cyanoacetohydrazide**

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This guide provides an objective spectroscopic comparison of **cyanoacetohydrazide** derivatives with their analogues, supported by experimental data from peer-reviewed literature. The aim is to offer a clear, data-driven overview of their structural characterization using key spectroscopic techniques.

Introduction

Cyanoacetohydrazide is a versatile precursor in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activities.[1][2] The functional groups within **cyanoacetohydrazide**, including the hydrazide, nitrile, and active methylene groups, make it a reactive intermediate for creating diverse molecular scaffolds.[1][3] Spectroscopic analysis is crucial for confirming the successful synthesis and elucidating the structures of these derivatives. This guide focuses on comparing the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of selected **cyanoacetohydrazide** derivatives and their analogues to highlight key structural differences.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of **cyanoacetohydrazide** derivatives and related compounds, extracted from various studies.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound/ Derivative	C≡N Stretch	C=O Stretch	N-H Stretch	Other Key Bands	Reference
2-Cyano-N'- (1-(2-oxo-2H- chromen-3- yl)ethylidene) acetohydrazide	~2200-2220	~1640-1680	~3180-3400	-	[4]
N'-(2- Chloroquinolin- n-3- yl)methylene) -2- cyanoacetohydrazide	~2210	~1660	~3200	-	[4]
2-Cyano-N'- (1- phenylethylidene)acetohydrazide	~2200	~1670	~3250	-	[1]
Pyridazinyl Acetohydrazide Derivative	-	~1667	~3312	-	[3]
2-Cyano-N-(2- hydroxyphenyl) acetamide	~2250	~1650	~3300	OH: ~3400	[5][6]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

Compound/ Derivative	-CH ₂ - Protons	N-H Protons	Aromatic Protons	Other Key Signals	Reference
N'-(2-amino- 9-(3-chloro-4- fluorophenyl)- 9H-purin-6- yl)-2- cyanoacetohy- drazide	3.76 (s, 2H)	-	-	-	
Acrylohydrazi- de derivative of the above	-	-	-	7.66 (s, 1H, =CH)	
Pyridazinyl Acetohydrazi- de Derivative	4.31, 4.26, 3.01, 2.55 (CH ₂)	9.07, 10.47	7.35-7.71	2.36 (CH ₃)	[3]
Hydrazide- hydrazone of 2-acetyl furan	-	-	7.28-7.41 (furan & phenyl)	1.05 (s, CH ₃), 4.87 (s, NH ₂)	

Table 3: Mass Spectrometry (MS) Data (m/z)

Compound/Derivative	Molecular Ion (M^+) Peak	Key Fragmentation Peaks	Reference
N'-(2-amino-9-(3-chloro-4-fluorophenyl)-9H-purin-6-yl)-2-cyanoacetohydrazides	Varies with aldehyde used	-	
Cyanoacetic acid, benzylidenehydrazide	187.07	-	[7]
Cyanoacetic acid, (3-indolymethylidene)hydrazide	226.09	-	[8]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for the key analyses cited.

Infrared (IR) Spectroscopy

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: Samples are typically prepared as KBr (potassium bromide) pellets. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).
- Analysis: The presence of characteristic functional groups (e.g., C≡N, C=O, N-H) is confirmed by identifying their corresponding absorption peaks.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: NMR Spectrometer (e.g., 300, 400, or 500 MHz).

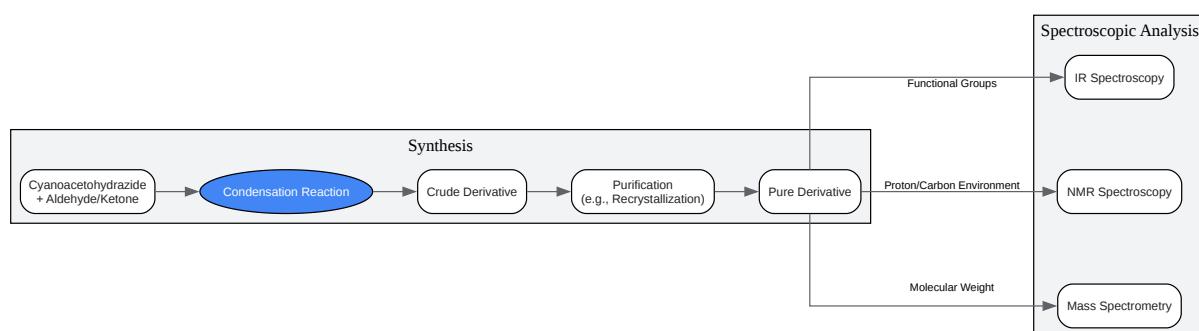
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard.
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded.
- Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. The splitting patterns, integration values, and chemical shifts provide detailed information about the molecular structure.[9][10][11]

Mass Spectrometry (MS)

- Instrument: Mass Spectrometer (e.g., with Electron Impact ionization).
- Sample Preparation: The sample is introduced into the instrument, often after chromatographic separation.
- Data Acquisition: The instrument ionizes the sample and separates the ions based on their mass-to-charge ratio (m/z).
- Analysis: The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks, which provide clues about the molecule's structure.[9][10][11]

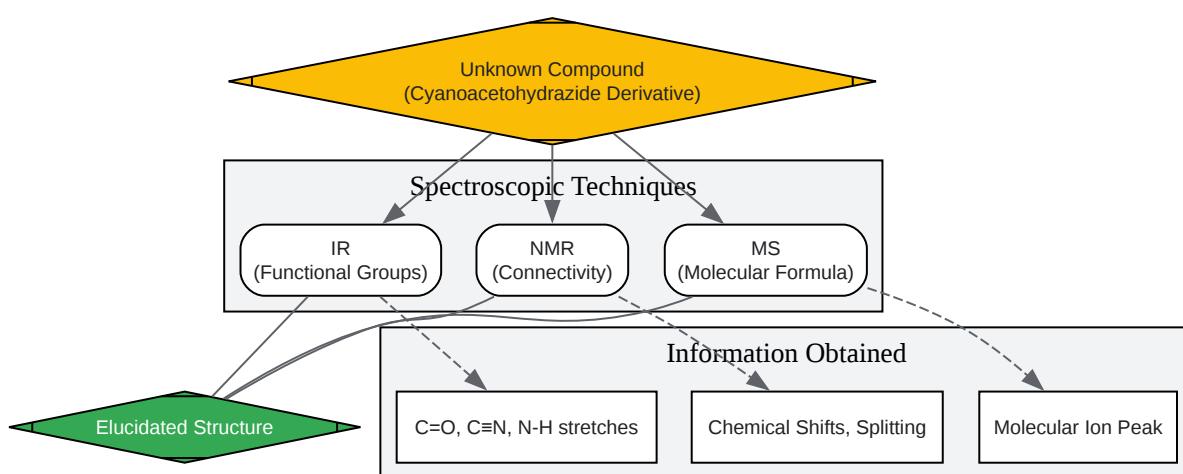
Visualizing the Workflow and Relationships

The following diagrams illustrate the general workflow for the synthesis and analysis of **cyanoacetohydrazide** derivatives and the logical relationship of the spectroscopic techniques.



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Caption: General workflow for the synthesis and spectroscopic analysis of **cyanoacetohydrazide** derivatives.



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Caption: Logical relationship of spectroscopic techniques in structural elucidation.

Conclusion

The spectroscopic data presented provide a clear framework for the characterization of **cyanoacetohydrazide** derivatives. IR spectroscopy is instrumental in confirming the presence of key functional groups such as the nitrile and amide moieties. NMR spectroscopy offers detailed insights into the proton and carbon framework of the molecules, confirming the formation of new covalent bonds and the overall structure. Mass spectrometry provides definitive evidence of the molecular weight of the synthesized compounds. Together, these techniques offer a comprehensive and robust methodology for the structural elucidation of this important class of compounds.

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